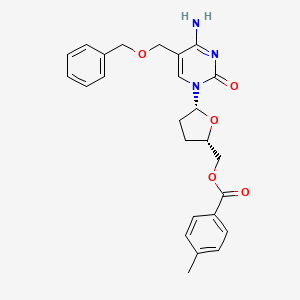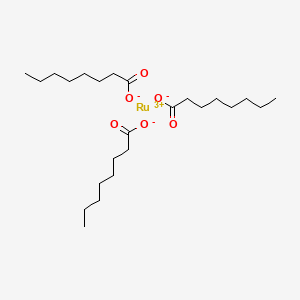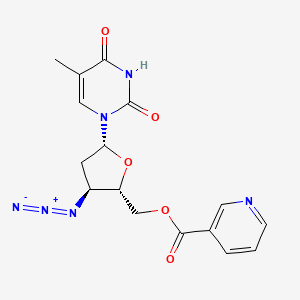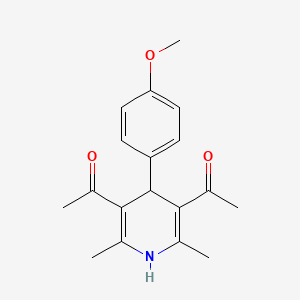
4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane is an organic compound with a complex structure that includes a dioxolane ring substituted with chloromethyl and chlorophenyl groups
Métodos De Preparación
The synthesis of 4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane typically involves the reaction of 4-chlorobenzaldehyde with chloromethyl methyl ether in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloromethyl and chlorophenyl groups can participate in binding interactions, influencing the compound’s activity. The dioxolane ring may also play a role in stabilizing the compound’s conformation and enhancing its reactivity.
Comparación Con Compuestos Similares
Similar compounds to 4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane include:
4-Chlorobenzaldehyde: A precursor in the synthesis of the target compound.
Chloromethyl methyl ether: Another precursor used in the synthesis.
4-Chlorophenyl derivatives: Compounds with similar chlorophenyl groups but different substituents on the dioxolane ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloromethyl and chlorophenyl groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
3418-18-6 |
|---|---|
Fórmula molecular |
C11H12Cl2O2 |
Peso molecular |
247.11 g/mol |
Nombre IUPAC |
4-(chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C11H12Cl2O2/c1-11(14-7-10(6-12)15-11)8-2-4-9(13)5-3-8/h2-5,10H,6-7H2,1H3 |
Clave InChI |
VPUGDBJUIQBLND-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)CCl)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


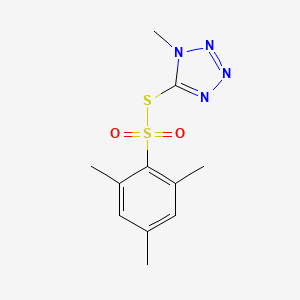


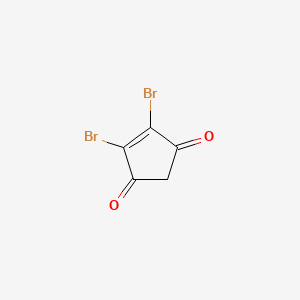
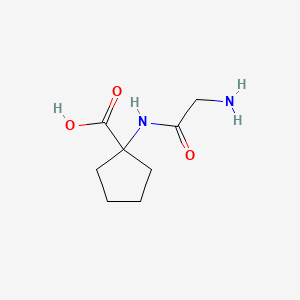
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one](/img/structure/B12803631.png)
![8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide](/img/structure/B12803634.png)

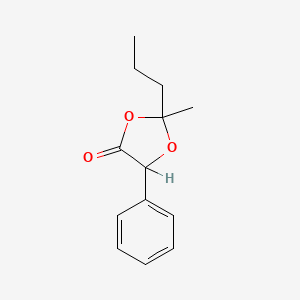
![[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate](/img/structure/B12803656.png)
